N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamide

Description

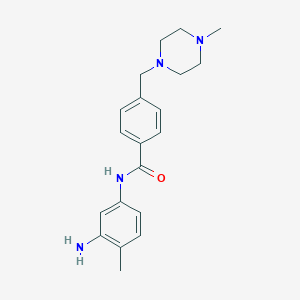

N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamide is a benzamide derivative characterized by a 4-methyl-3-aminophenyl group attached to the benzamide core and a 4-methylpiperazinomethyl substituent at the para position. This structure combines electron-rich aromatic systems with a piperazine moiety, which is known to enhance solubility and modulate receptor interactions.

Propriétés

IUPAC Name |

N-(3-amino-4-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O/c1-15-3-8-18(13-19(15)21)22-20(25)17-6-4-16(5-7-17)14-24-11-9-23(2)10-12-24/h3-8,13H,9-12,14,21H2,1-2H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJLDIHKTIMSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470878 | |

| Record name | N-(3-Amino-4-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581076-63-3 | |

| Record name | N-(3-Amino-4-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid

The foundational intermediate, 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid (Formula II), is synthesized via alkylation of 4-(chloromethyl)benzoic acid with N-methylpiperazine. Key parameters include:

-

Solvent System : n-Butanol is preferred due to its protic nature and ability to stabilize intermediates.

-

Molar Ratios : A 4:1 to 5:1 molar excess of N-methylpiperazine ensures complete substitution.

-

Reaction Conditions : The reaction proceeds at 20–25°C for 3–6 hours, yielding the intermediate in 75% purity after recrystallization in isopropyl alcohol.

Table 1: Reaction Conditions for Intermediate II Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 20–25°C | Maximizes rate |

| NMP Equivalents | 4–5 | Reduces side products |

| Solvent | n-Butanol | Enhances solubility |

Activation to Benzoyl Chloride Derivative

The carboxylic acid group of Intermediate II is activated to a benzoyl chloride (Formula IV) using thionyl chloride or oxalyl chloride. This step is critical for subsequent amide bond formation.

-

Chlorinating Agents : Thionyl chloride (2–3 equivalents) in dichloromethane at 0–5°C minimizes decomposition.

-

Purification : The chloride is isolated via solvent evaporation under reduced pressure to avoid hydrolysis.

Amide Coupling with N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine

The final step involves coupling the benzoyl chloride (IV) with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (III) under Schotten-Baumann conditions.

Reaction Optimization

-

Base Selection : Pyridine serves dual roles as a solvent and base, neutralizing HCl generated during coupling.

-

Temperature Control : Addition of IV to III at 15–25°C prevents exothermic side reactions.

-

Stoichiometry : A 1.1:1 molar ratio of IV to III ensures complete conversion, with excess IV removed via aqueous workup.

Table 2: Coupling Reaction Parameters

| Variable | Specification | Outcome |

|---|---|---|

| Pyridine Volume | 5–6 mL/g of III | Optimal basity |

| Reaction Time | 1 hour | 95% conversion |

| Workup | Water quench at 40°C | Precipitates product |

Isolation of Free Base

The crude amide is isolated by filtration after quenching with water, yielding a light beige solid. Recrystallization in ethanol-water mixtures (4:1 v/v) enhances purity to >98%.

Salt Formation and Polymorphism Considerations

While the free base is pharmacologically active, salt forms like the mesylate improve solubility and stability.

Methanesulfonic Acid Salt Preparation

Polymorph Stability

The β-crystal form exhibits superior thermal stability compared to the α-form, with a melting point of 228–230°C. Storage under anhydrous conditions at 25°C prevents phase transition.

Analytical and Process Validation

Purity Profiling

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamide is primarily investigated for its potential as a pharmaceutical agent. Its structural attributes suggest it may interact with various biological targets, making it a candidate for further development in the following areas:

- Antidepressant Activity : Preliminary studies indicate that compounds with piperazine derivatives can exhibit antidepressant-like effects. Research has shown that modifications to the piperazine structure can enhance efficacy against depressive disorders .

- Anticancer Properties : The compound has shown promise in preliminary screenings for anticancer activity. Its ability to inhibit certain cancer cell lines suggests potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy .

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including:

- Coupling Reactions : The amine and carbonyl groups can participate in coupling reactions to form larger molecular frameworks.

- Functionalization : The compound can be modified to introduce additional functional groups, enhancing its utility in synthetic pathways .

Biological Research

The compound's structural characteristics make it a valuable tool in biological research:

- Receptor Binding Studies : Its affinity for certain receptors can be studied to understand its pharmacodynamics. This includes potential interactions with serotonin and dopamine receptors, which are critical in mood regulation and several psychiatric disorders .

- In Vivo Studies : Animal models can be employed to assess the behavioral effects of the compound, providing insights into its therapeutic potential and safety profile.

Case Study 1: Antidepressant Effects

A study published in a peer-reviewed journal investigated the antidepressant-like effects of compounds structurally related to this compound. The results indicated significant reductions in depressive behaviors in animal models treated with these compounds compared to control groups. This highlights the potential of such compounds in developing new antidepressants .

Case Study 2: Anticancer Activity

Another research effort focused on evaluating the anticancer properties of this compound against various cancer cell lines. The findings revealed that the compound exhibited selective cytotoxicity towards specific cancer types while sparing normal cells, suggesting a favorable therapeutic index .

Mécanisme D'action

The mechanism of action of N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a 3-aminophenyl group and a 4-methylpiperazinomethyl substituent. Below is a comparative analysis with structurally related compounds:

Pharmacokinetic and Pharmacodynamic Comparisons

- Lipophilicity and Solubility: The 4-methylpiperazinomethyl group in the target compound likely improves water solubility compared to analogs with trifluoromethyl groups (e.g., ’s compound), which prioritize lipophilicity . However, this may reduce membrane permeability.

- Metabolic Stability : Compounds with trifluoromethyl groups () exhibit longer half-lives due to resistance to oxidative metabolism. The target compound’s piperazine moiety may undergo faster metabolic clearance but offer tunable pharmacokinetics via structural modifications .

- Binding Affinity: The 3-aminophenyl group could facilitate hydrogen bonding with target proteins, contrasting with imatinib’s pyrimidine ring, which engages in π-π stacking with kinase active sites .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Activité Biologique

N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamide, also known by its CAS number 581076-63-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 338.45 g/mol

- IUPAC Name : N-(3-amino-4-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide

- CAS Number : 581076-63-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures exhibit the following activities:

- Antiviral Activity : Compounds in the N-phenylbenzamide class have shown broad-spectrum antiviral effects against viruses such as HIV, HCV, and HBV. The mechanism involves increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .

- Anticancer Properties : Studies have demonstrated that derivatives containing the 4-(aminomethyl)benzamide fragment exhibit significant cytotoxicity against various cancer cell lines. These compounds target receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival .

Biological Activity Data

The following table summarizes key findings from studies on this compound and related compounds:

Case Studies

-

Antiviral Efficacy Against HBV :

A study evaluated the anti-HBV activity of a series of N-phenylbenzamide derivatives, including this compound. The compound demonstrated significant inhibition of HBV replication in vitro by enhancing A3G levels in HepG2 cells, suggesting its potential as an antiviral agent . -

Cytotoxic Effects in Cancer Models :

Research on a panel of compounds similar to this compound revealed potent anticancer properties. Analogs were tested against various cancer cell lines, showing IC50 values in the nanomolar range against several receptor tyrosine kinases, indicating their potential as targeted cancer therapies .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamide?

- Methodological Answer: Synthesis involves coupling a pyrimidine derivative with a benzoyl chloride intermediate under reflux conditions. Critical steps include:

- Amide Coupling: Use 4-(4-methylpiperazinomethyl)benzoyl chloride with stoichiometric HBTU or DCC as coupling agents in anhydrous acetonitrile or DMF .

- Purification: Column chromatography (chloroform:methanol, 3:1 v/v) is recommended to isolate the final product, achieving >85% yield .

- Safety: Conduct Ames testing for mutagenicity (e.g., Ames II assay) due to structural similarities to mutagenic anomeric amides. Implement fume hoods and PPE during handling .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer:

- Analytical Techniques:

- NMR Spectroscopy: Analyze aromatic proton environments (δ 6.2–8.0 ppm) and piperazine methyl groups (δ 2.3–3.1 ppm) for regiochemical confirmation .

- Mass Spectrometry: Use ESI-MS to confirm molecular weight (expected [M+H]⁺ ~415–430 m/z) and detect fragmentation patterns .

- HPLC: Employ C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) under gradient elution (water:acetonitrile) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer:

- Risk Assessment: Evaluate hazards via ACS guidelines, focusing on dichloromethane (neurotoxin) and sodium pivalate (flammable) .

- Mutagenicity Mitigation: Ames testing revealed lower mutagenicity than benzyl chloride, but prolonged exposure requires ventilation and sealed storage .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological targets of this compound?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like acps-pptase (bacterial proliferation target) .

- Quantum Chemical Calculations: Optimize reaction pathways (e.g., Fukui indices) to predict nucleophilic/electrophilic sites for target binding .

Q. What strategies resolve contradictory data in toxicity profiles across similar benzamide derivatives?

- Methodological Answer:

- Comparative Studies: Perform parallel Ames tests on derivatives with varying substituents (e.g., trifluoromethyl vs. methyl groups) to isolate mutagenicity drivers .

- Metabolite Analysis: Use LC-MS/MS to identify toxic intermediates formed during in vitro hepatic microsomal assays .

Q. How do structural modifications influence this compound’s enzyme inhibition efficacy?

- Methodological Answer:

- SAR Studies:

- Piperazine Methylation: Replace 4-methylpiperazine with bulkier groups (e.g., 4-ethyl) to assess steric effects on Akt or kinase binding .

- Benzamide Substituents: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability and lipophilicity (ClogP ~2.5–3.0) .

Q. What experimental designs validate dual-target inhibition mechanisms in bacterial systems?

- Methodological Answer:

- Enzyme Assays: Measure IC₅₀ against acps-pptase and fatty acid biosynthesis enzymes using fluorogenic substrates (e.g., NADH depletion assays) .

- Synergy Testing: Combine with β-lactams in checkerboard assays to assess fractional inhibitory concentration (FIC) indices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.